molecular formula C22H24N2O3 B2446607 (2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide CAS No. 324525-91-9

(2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide

Cat. No.: B2446607
CAS No.: 324525-91-9
M. Wt: 364.445
InChI Key: AHFTUOIBRVEFQS-GYHWCHFESA-N
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Description

(2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 6-hexyl-7-hydroxychromene-3-carboxylic acid with phenylamine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 6-hexyl-7-oxo-2-(phenylimino)-2H-chromene-3-carboxamide.

    Reduction: Formation of 6-hexyl-7-hydroxy-2-(phenylamino)-2H-chromene-3-carboxamide.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and antioxidant properties.

Medicine

In the field of medicine, this compound is being investigated for its potential therapeutic applications. It is being explored as a candidate for drug development due to its ability to interact with specific biological targets.

Industry

In industry, this compound is used in the development of new materials and coatings. Its chemical properties make it suitable for applications in the production of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of (2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl and imine groups play a crucial role in its biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(phenylimino)-1,3-thiazolidine-4-one-sulfoxide: This compound shares the phenylimino group but has a different core structure.

    6-hexyl-7-hydroxychromene-3-carboxylic acid: This compound is a precursor in the synthesis of (2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features. The presence of both hydroxyl and imine groups in the chromene core provides a versatile platform for various chemical modifications and biological interactions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-hexyl-7-hydroxy-2-phenyliminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-2-3-4-6-9-15-12-16-13-18(21(23)26)22(27-20(16)14-19(15)25)24-17-10-7-5-8-11-17/h5,7-8,10-14,25H,2-4,6,9H2,1H3,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFTUOIBRVEFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=NC3=CC=CC=C3)O2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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